molecular formula C7H4Cl2N2 B1310232 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine CAS No. 67139-79-1

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1310232
CAS No.: 67139-79-1
M. Wt: 187.02 g/mol
InChI Key: ZTBYPLYMOIIANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine is an organic compound with the molecular formula C7H4Cl2N2. It is a heterocyclic aromatic compound that contains both nitrogen and chlorine atoms in its structure. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine plays a crucial role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as FMS kinase, exhibiting inhibitory effects that are promising for anticancer and antiarthritic drug development . Additionally, it interacts with other biomolecules, including proteins involved in cell signaling pathways, thereby influencing various cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of this compound have demonstrated strong anticancer activity by interacting with DNA and disrupting cellular processes essential for cancer cell survival . Furthermore, it affects glucose uptake in muscle and fat cells, indicating its potential role in metabolic regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits tubulin polymerization, thereby disrupting microtubule dynamics and affecting cell division . Additionally, it influences gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s influence on metabolic flux and metabolite levels can impact overall cellular metabolism, making it a valuable tool for studying metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach target sites is essential for its biological activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it can exert its effects. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine can be synthesized through several methods. One common method involves the cyclization of 2,6-dichloro-4-nitropyridine under specific conditions . The reaction typically requires a base such as sodium hydroxide and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms with other groups.

    Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives of this compound .

Scientific Research Applications

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine has several applications in scientific research:

Comparison with Similar Compounds

4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:

  • 4-Chloro-1H-pyrrolo[3,2-c]pyridine
  • 3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine
  • 4-Chloro-6-methyl-1H-pyrrolo[3,2-c]pyridine

These compounds share a similar core structure but differ in the substitution pattern on the pyrrolo[3,2-c]pyridine ring. The presence of different substituents can significantly alter their chemical reactivity and biological activity .

Properties

IUPAC Name

4,6-dichloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBYPLYMOIIANS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC(=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00418540
Record name 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67139-79-1
Record name 67139-79-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00418540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 3
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 4
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 5
Reactant of Route 5
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine
Reactant of Route 6
4,6-Dichloro-1H-pyrrolo[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.